molecular formula C14H9ClOS B107444 8-chlorodibenzo[b,f]thiepin-10(11H)-one CAS No. 1469-28-9

8-chlorodibenzo[b,f]thiepin-10(11H)-one

Cat. No. B107444
CAS RN: 1469-28-9
M. Wt: 260.7 g/mol
InChI Key: RFEQOXYRLRIDPF-UHFFFAOYSA-N
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Description

8-Chlorodibenzo[b,f]thiepin-10(11H)-one is a chemical compound that serves as a key synthetic intermediate in the production of Zotepine, an antipsychotic medication used in the treatment of schizophrenia . The compound is characterized by the presence of a chlorine atom and a thiepin ring system, which is a sulfur-containing heterocycle analogous to an anthracene.

Synthesis Analysis

The synthesis of 8-Chlorodibenzo[b,f]thiepin-10(11H)-one involves a metal-catalyzed coupling reaction, followed by a Willgerodt-Kindler rearrangement, hydrolysis, and intermolecular cyclization reaction . The coupling reaction is facilitated by a copper(I) iodide and L-proline catalyst system, which allows the reaction to proceed at a lower temperature of 100°C, resulting in a higher yield of 85%. The subsequent steps, including the Willgerodt-Kindler rearrangement and hydrolysis, are performed in a one-pot reaction, with an overall mole yield of 40% for the four-step process .

Molecular Structure Analysis

The molecular structure of 8-Chlorodibenzo[b,f]thiepin-10(11H)-one has been elucidated using various spectroscopic techniques, including infrared spectroscopy (IR), mass spectrometry (MS), and proton nuclear magnetic resonance (1H NMR) . These methods have confirmed the presence of the thiepin ring system and the chlorine substituent in the compound.

Chemical Reactions Analysis

While the specific chemical reactions of 8-Chlorodibenzo[b,f]thiepin-10(11H)-one are not detailed in the provided papers, the compound is known to be a precursor in the synthesis of Zotepine . Additionally, related compounds with modifications on the dibenzothiepin core have been investigated for their neurotropic and psychotropic properties, suggesting potential reactivity and utility in pharmaceutical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Chlorodibenzo[b,f]thiepin-10(11H)-one are not explicitly detailed in the provided papers. However, the successful synthesis and identification of the compound imply that it possesses the necessary stability and reactivity for use as an intermediate in pharmaceutical synthesis . The pharmacological properties of related compounds indicate that modifications to the dibenzothiepin core can lead to neuroleptic activity, which is relevant for the clinical investigation of such compounds .

Scientific Research Applications

Synthesis and Pharmacological Properties

8-Chlorodibenzo[b,f]thiepin-10(11H)-one has been a subject of interest due to its role as a key intermediate in synthesizing various pharmacologically active compounds. Chen Wen (2006) outlined a synthesis process for 11H-Dibenzo[b,f]thiepin-10-one, an anti-inflammatory zaltoprofen intermediate, with a yield of 48% (Chen Wen, 2006). Another study by Ueda et al. (1978) explored the synthesis and pharmacological properties of compounds related to 8-Chloro-10-(2-dimethylaminoethoxy) dibenzo[b, f]thiepin, suggesting their potential as neuroleptics (Ueda et al., 1978).

Stereochemistry and Chemical Analysis

The stereochemistry of various derivatives of dibenzo[b,f]thiepin, including the 8-chloro variant, has been studied for their pharmacological effects. Witiak et al. (1976) investigated the stereochemical aspects of 8-chloro-(S)- and -(R)-10-[(S)- and -(R)-3'-methylethylaminopyrrolidino]-10,11-dihydrodibenzo[b,f]thiepins, noting their nonselective antagonism of certain receptors (Witiak et al., 1976).

Pharmacological Activities

Research has also focused on the broader pharmacological properties of dibenzo[b,f]thiepin derivatives. A study by Kurokawa et al. (1991) identified a new class of calcium antagonists within these derivatives, with one compound showing superior activity to diltiazem in certain tests (Kurokawa et al., 1991). The potential for these compounds in treating hypertension and anginal effects was also highlighted.

Synthesis Research for Key Intermediates

The compound has been pivotal in synthesizing key intermediates for various drugs. Pan Xian-hua (2012) conducted research on synthesizing 8-Chlorodibenzothiepin-10(11H)-one, a Zotepine intermediate, highlighting efficient catalysis and rearrangement processes (Pan Xian-hua, 2012).

Antimicrobial and Anti-inflammatory Properties

Tailor et al. (2014) synthesized and tested derivatives of dibenzo[b,f][1,4]thiazepines, including those with a 2-chloro N-phenylacetamide moiety, for antimicrobial activity. These derivatives showed significant activity against various bacteria (Tailor et al., 2014).

properties

IUPAC Name

3-chloro-6H-benzo[b][1]benzothiepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClOS/c15-10-5-6-14-11(8-10)12(16)7-9-3-1-2-4-13(9)17-14/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEQOXYRLRIDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356611
Record name 8-chlorodibenzo[b,f]thiepin-10(11H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chlorodibenzo[b,f]thiepin-10(11H)-one

CAS RN

1469-28-9
Record name 8-chlorodibenzo[b,f]thiepin-10(11H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JL Kristensen, A Püschl, M Jensen… - Journal of medicinal …, 2010 - ACS Publications
A series of 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine analogues substituted in the 8-position of the 10,11-dihydrodibenzo[b,f]thiepine scaffold with aryl, heteroaryl, …
Number of citations: 13 pubs.acs.org
A Boudhar, XW Ng, CY Loh, WN Chia, ZM Tan… - European Journal of …, 2016 - Elsevier
Malaria remains a significant infectious disease with even artemisinin-based therapies now facing resistance in the field. Development of new therapies is urgently needed, either by …
Number of citations: 16 www.sciencedirect.com

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